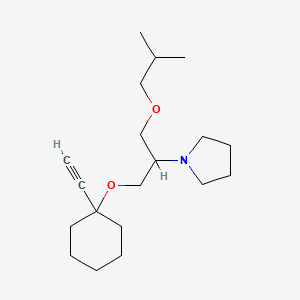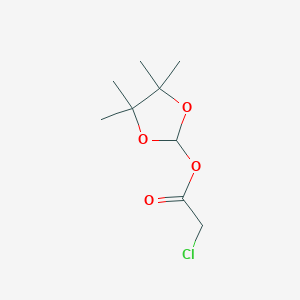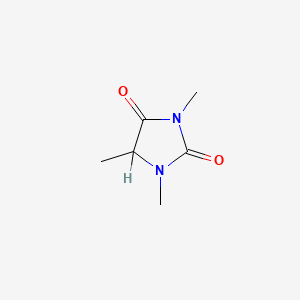
1,3,5-Trimethylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethylimidazolidine-2,4-dione is a cyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of imidazolidine-2,4-dione, characterized by three methyl groups attached to the nitrogen atoms and the carbon atom at position 5. This compound is known for its stability and versatility in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of trimethylamine with glyoxal in the presence of ammonia, followed by cyclization to form the imidazolidine ring . Another method includes the condensation of urea with acetone, followed by cyclization under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow synthesis. This method allows for the efficient and scalable production of the compound with high yields and purity. The process typically includes the reaction of dimethylamine with glyoxal, followed by cyclization and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,3,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylimidazolidine-2,4-dione: Lacks one methyl group compared to 1,3,5-trimethylimidazolidine-2,4-dione.
1,5,5-Trimethylimidazolidine-2,4-dione: Has a different substitution pattern on the imidazolidine ring.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of one nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and versatility make it valuable in various applications, from catalysis to pharmaceuticals .
Eigenschaften
CAS-Nummer |
80029-12-5 |
|---|---|
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
1,3,5-trimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(9)8(3)6(10)7(4)2/h4H,1-3H3 |
InChI-Schlüssel |
LRBZCVZSIVOKEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C(=O)N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


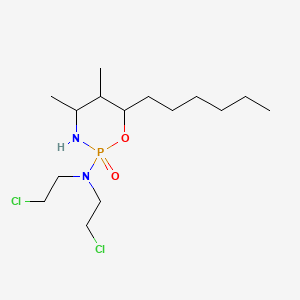
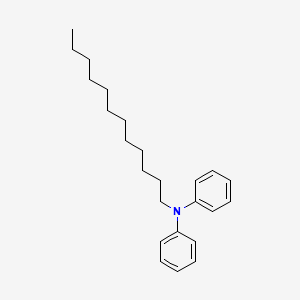
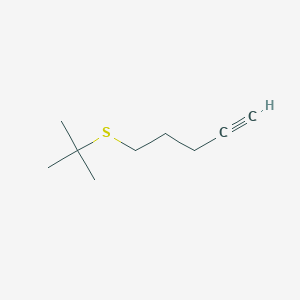
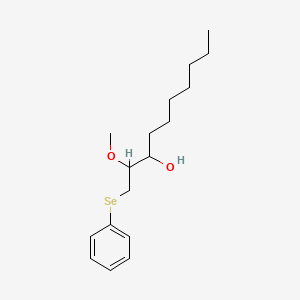
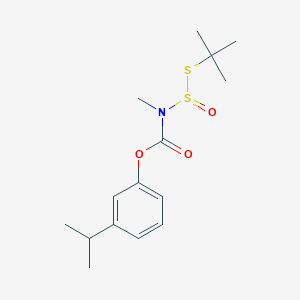
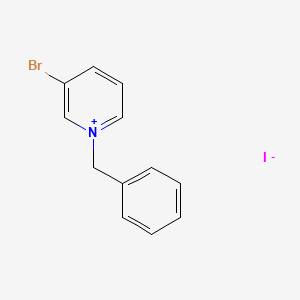
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
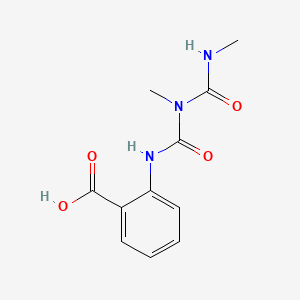
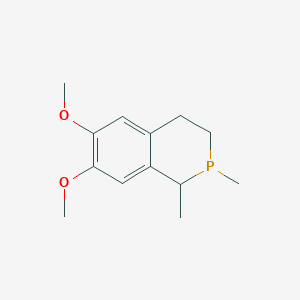
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

